molecular formula C9H12N2O3 B012872 Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate CAS No. 111011-03-1

Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate

Cat. No. B012872
M. Wt: 196.2 g/mol
InChI Key: NOTXVIJMOPPTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate, also known as Nitrovin, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the nitrosopyrrole family. Nitrovin has been used in various scientific studies due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed that Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate acts as a nitrosating agent, which can lead to the formation of nitroso compounds. These nitroso compounds can then react with various biological molecules, such as proteins and DNA, leading to various biological effects.

Biochemical And Physiological Effects

Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines. Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has also been shown to have antifungal activity against various fungal strains. Additionally, Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has been shown to have antibacterial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also a stable compound that can be stored for long periods of time. However, Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has several limitations as well. It is a toxic compound that requires careful handling. Additionally, Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate can react with various biological molecules, leading to various biological effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate in scientific research. One potential application is in the development of new antitumor agents. Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has been shown to have antitumor activity in various cancer cell lines, and further research could lead to the development of new drugs. Another potential application is in the development of new antifungal agents. Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has been shown to have antifungal activity against various fungal strains, and further research could lead to the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate and its potential biological effects.

Synthesis Methods

The synthesis of Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate involves several steps. One of the most common methods is the reaction of ethyl acetoacetate with nitrous acid in the presence of a catalyst. The resulting product is then treated with sodium methoxide to obtain the final product.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including pyrroles and pyrazoles. Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate has also been used as a precursor in the synthesis of various drugs, such as antitumor agents and antifungal agents.

properties

CAS RN

111011-03-1

Product Name

Ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate

Molecular Formula

C9H12N2O3

Molecular Weight

196.2 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-nitroso-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(12)8-5(2)7(11-13)6(3)10-8/h10H,4H2,1-3H3

InChI Key

NOTXVIJMOPPTHM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(N1)C)N=O)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)N=O)C

synonyms

1H-Pyrrole-2-carboxylicacid,3,5-dimethyl-4-nitroso-,ethylester(9CI)

Origin of Product

United States

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